(S)-3-氨基-3-(2,3-二甲氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

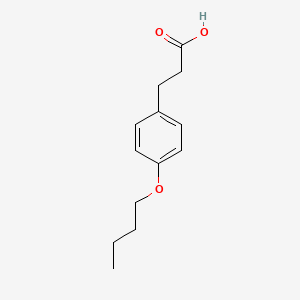

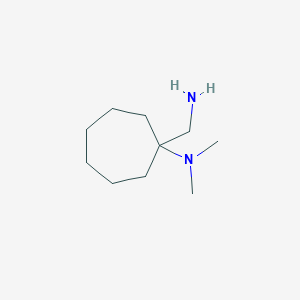

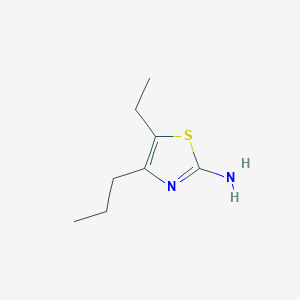

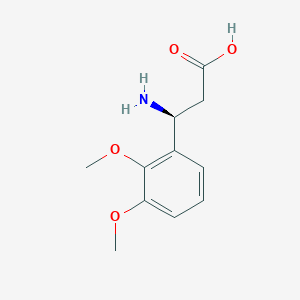

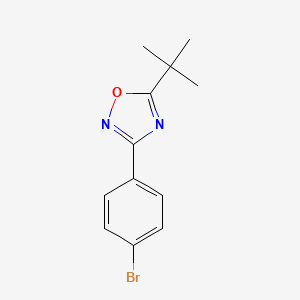

(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative that has garnered interest due to its potential applications in the pharmaceutical and food industries. The compound's structure includes an amino group and a 2,3-dimethoxyphenyl group attached to a propanoic acid backbone. This structure is significant as it can be involved in various biochemical processes such as methylation, detoxication, and antioxidation .

Synthesis Analysis

The asymmetric synthesis of a closely related compound, (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid, has been successfully achieved with a high overall yield of 91%. The key step in this synthesis involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate . This method could potentially be adapted for the synthesis of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid by introducing the appropriate phenyl group at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, a compound with a similar backbone to our compound of interest, has been determined through X-ray crystallography. The crystal structure revealed that the indole ring is essentially planar and that the crystal is stabilized by hydrogen bonds. The protonated nitrogen atoms interact with the anions, acetic acid, and water molecules through N-H...O hydrogen bonds . This information provides insights into how the dimethoxyphenyl group in (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid might influence the overall molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

While specific chemical reactions of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid are not detailed in the provided papers, the general reactivity of amino acids can be inferred. Amino acids, including those with substituted phenyl groups, are known to participate in peptide bond formation, act as precursors to neurotransmitters, and undergo various enzymatic transformations in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can be hypothesized based on the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the dimethoxyphenyl group. The compound's ability to form crystals suitable for X-ray analysis suggests a certain degree of stability and rigidity in its structure . Additionally, the presence of both amino and carboxylic acid functional groups would make the compound amphoteric, capable of reacting both as an acid and a base.

科学研究应用

-

Chemical Synthesis

- Summary of Application : “3-(2,3-Dimethoxyphenyl)propanoic acid” is a chemical compound that can be used in the synthesis of various other compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other chemicals under controlled conditions of temperature and pressure .

-

Antioxidant and Antibacterial Activities

- Summary of Application : Derivatives of “2,3-dimethoxybenzoic acid” have been synthesized and tested for antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized from “2,3-dimethoxybenzoic acid” or “3-acetoxy-2-methylbenzoic acid” and amine derivatives. The antioxidant activity was tested in vitro .

- Results or Outcomes : The results of these tests would provide information about the potential use of these compounds as antioxidants or antibacterial agents .

-

Chemical Intermediates

- Summary of Application : Compounds like “(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid” can be used as intermediates in the synthesis of other chemical compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other chemicals under controlled conditions of temperature and pressure .

-

Drug Discovery

- Summary of Application : Amide compounds, which include “(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid”, have been used in drug discovery .

- Methods of Application : The specific methods of application would depend on the particular drug being developed. This could involve testing the compound for its biological activity, such as its ability to inhibit a particular enzyme or bind to a particular receptor .

- Results or Outcomes : The results of these tests would provide information about the potential use of the compound as a drug. This could include data on its potency, selectivity, and safety profile .

-

Plastic, Rubber, and Paper Industries

- Summary of Application : Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application would depend on the particular industry. For example, in the plastic industry, amides can be used as slip agents, anti-block agents, or release agents .

- Results or Outcomes : The results would be improved properties of the final product, such as increased durability, improved texture, or enhanced performance .

-

Agriculture

- Summary of Application : Amide compounds are also used in the agriculture industry .

- Methods of Application : They can be used in the formulation of certain types of pesticides or fertilizers .

- Results or Outcomes : The use of these compounds can lead to improved crop yields or more effective pest control .

属性

IUPAC Name |

(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426170 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

CAS RN |

752198-18-8 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)